5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of methoxy groups at the 5 and 4 positions on the pyrazole and phenyl rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine. This reaction is often carried out under mild conditions using a solvent such as tetrahydrofuran (THF) and a base like sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
Scientific Research Applications
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazol-5-amine
Uniqueness
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine is unique due to the presence of methoxy groups at specific positions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-5-3-8(4-6-9)14-10(12)7-11(13-14)16-2/h3-7H,12H2,1-2H3 |
InChI Key |
OARKEDPXUPQWJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)OC)N |
Origin of Product |
United States |
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